molecular formula C14H19N5O5 B1147152 N-Isobutyl-2'-deoxyguanosine CAS No. 142554-22-1

N-Isobutyl-2'-deoxyguanosine

Cat. No.: B1147152
CAS No.: 142554-22-1
M. Wt: 337.33
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyl-2’-deoxyguanosine can be synthesized through a series of chemical reactions involving the modification of guanosineThe final step typically involves deprotection to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-Isobutyl-2’-deoxyguanosine are not widely documented, the synthesis generally follows standard nucleoside modification techniques. These methods often involve the use of protecting groups and selective functionalization to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective modification .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

N-Isobutyl-2’-deoxyguanosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids.

    Biology: The compound is studied for its ability to induce DNA damage and its potential as a tool for genetic research.

    Medicine: N-Isobutyl-2’-deoxyguanosine is investigated for its anticancer and antiviral properties, making it a candidate for drug development.

    Industry: The compound is used in the production of nucleoside analogues for various applications.

Mechanism of Action

The mechanism of action of N-Isobutyl-2’-deoxyguanosine involves its incorporation into DNA, where it induces double-strand breaks. This leads to the activation of DNA damage response pathways, ultimately resulting in cell death. The compound targets specific molecular pathways involved in DNA repair and replication, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isobutyl-2’-deoxyguanosine is unique due to its specific isobutyl modification, which enhances its ability to induce DNA damage and inhibit viral replication. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWZGMCLBMEAU-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931522
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142554-22-1
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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